molecular formula C10H13ClN2O4 B2565424 dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 166324-92-1

dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No. B2565424
CAS RN: 166324-92-1
M. Wt: 260.67
InChI Key: GEDQMBDLOWPXJS-UHFFFAOYSA-N
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Description

Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate (DCPD) is a dicarboxylate salt that is used in various chemical synthesis processes. DCPD is a colorless, odorless, and stable compound that has a wide range of applications in chemical synthesis and research. DCPD is a versatile compound that has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. Additionally, DCPD has been used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Polarographic Behavior and Electrochemical Properties

The polarographic behavior of arylazo pyrazoles, including derivatives similar to dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate, has been investigated to understand their electrochemical properties. These studies provide insights into their reduction mechanisms in different pH conditions, which are crucial for designing electrochemical sensors and understanding their behavior in various chemical environments (Ravindranath, Ramadas, & Brahmaji Rao, 1983).

Synthesis and Characterization

Research into the synthesis of novel compounds from pyrazole derivatives has led to a better understanding of chemical reactions and potential applications in creating new materials. For example, the crystal structure analysis of certain pyrazole derivatives has elucidated mechanisms of synthesis and the structural basis for their reactivity and interactions with other molecules (Jager & Otterbein, 1980).

Antibacterial Activities

The synthesis and characterization of Schiff bases derived from pyrazole compounds have demonstrated moderate to good antibacterial activity, highlighting their potential as templates for developing new antimicrobial agents. Such research is crucial for discovering novel antibiotics and understanding the structure-activity relationship of these compounds (Asiri & Khan, 2010).

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibition properties, particularly on steel surfaces in acidic solutions. These studies have implications for industrial applications, where preventing corrosion of metals is critical for infrastructure longevity and safety (Tebbji et al., 2005).

Fluorescent Properties

Research into the fluorescent properties of pyrazole derivatives has opened avenues for their use in sensor technology and molecular probes. By understanding how these compounds interact with light, scientists can develop new tools for biological imaging and environmental monitoring (Hasan et al., 2011).

properties

IUPAC Name

dimethyl 1-(3-chloropropyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDQMBDLOWPXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CCCCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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